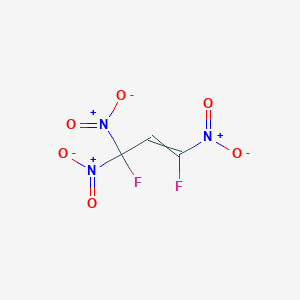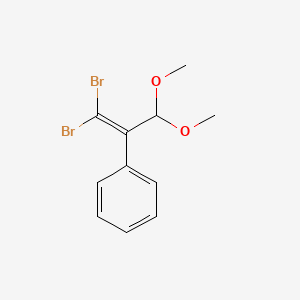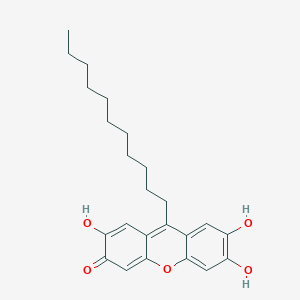
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources. This particular compound is characterized by its unique structure, which includes three hydroxyl groups and an undecyl chain attached to the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one typically involves the condensation of appropriate phenolic precursors under acidic conditions. One common method includes the use of salicylic acid derivatives and phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the xanthone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of halogenated or alkylated xanthones.
Scientific Research Applications
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one
- 2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one
- 9-Phenyl-2,3,7-trihydroxy-6-fluorone
Uniqueness
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one is unique due to its undecyl chain, which imparts distinct physicochemical properties compared to other xanthone derivatives. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
114290-34-5 |
|---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-undecylxanthen-3-one |
InChI |
InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-19(25)21(27)14-23(17)29-24-15-22(28)20(26)13-18(16)24/h12-15,25-27H,2-11H2,1H3 |
InChI Key |
PJSABCZEWAKDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


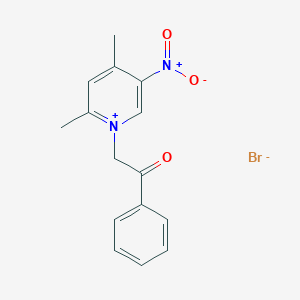

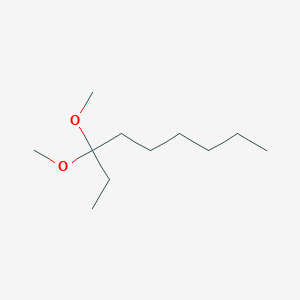
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

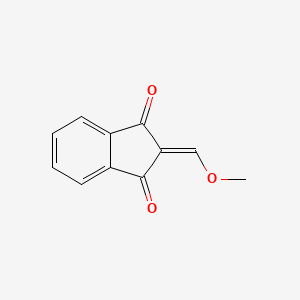

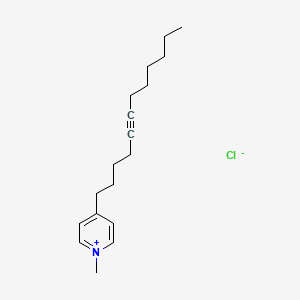



![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
